molecular formula C18H18N4OS2 B2782245 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide CAS No. 2177366-07-1

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide

Cat. No. B2782245
CAS RN: 2177366-07-1
M. Wt: 370.49
InChI Key: ZZGZZQXZWTZAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) pathways, which are essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been involved in studies exploring the synthesis and anti-arrhythmic activity of piperidine-based thiadiazole derivatives. These studies have demonstrated the potential of thiadiazole and piperidine frameworks in yielding compounds with significant biological activities, including anti-arrhythmic properties (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
  • Another study discussed the oxidative dimerization of thioamides to prepare disubstituted 1,2,4-thiadiazoles, highlighting the chemical flexibility and reactivity of the thiadiazole ring, which is a component of the compound (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985).

Biological Activities

  • Research into 1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents aimed at optimizing antileishmanial activity presents a scaffold similar to the query compound, highlighting the therapeutic potential of thiadiazole and piperidine derivatives in antiprotozoal treatments (Tahghighi et al., 2011).
  • The disposition and metabolism of a related orexin receptor antagonist in humans, featuring a piperidine and thiadiazole structure, underpins the importance of understanding pharmacokinetic profiles for therapeutic applications (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
  • Antimicrobial activities of benzothiazole and piperidine derivatives underscore the broader implications of these chemical structures in addressing resistance issues and designing new therapeutic agents (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c23-18(14-3-1-13(2-4-14)15-7-10-24-12-15)20-16-5-8-22(9-6-16)17-11-19-25-21-17/h1-4,7,10-12,16H,5-6,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGZZQXZWTZAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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